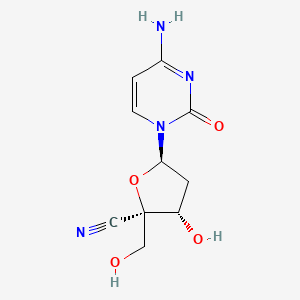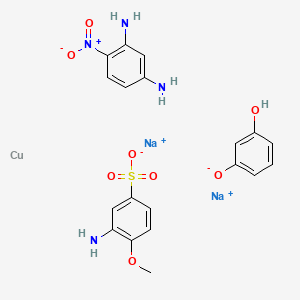
Einecs 280-007-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 280-007-5, also known as curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant (Curcuma longa). It is a bright yellow chemical that has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin is known for its anti-inflammatory, antioxidant, and potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetylacetone with vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of curcumin .
Industrial Production Methods
In industrial settings, curcumin is often extracted from turmeric rhizomes using solvents such as ethanol or acetone. The extraction process involves grinding the turmeric rhizomes into a fine powder, followed by solvent extraction to isolate curcumin. The extracted curcumin is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other related compounds.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin, which has enhanced stability and bioavailability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to reduce curcumin.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Curcumin oxide
Reduction: Tetrahydrocurcumin
Substitution: Curcumin derivatives with modified functional groups
Scientific Research Applications
Curcumin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color change properties.
Biology: Studied for its anti-inflammatory and antioxidant effects, which are beneficial in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Mechanism of Action
Curcumin exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. Curcumin also interacts with enzymes, cytokines, and transcription factors, leading to its diverse biological activities. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparison with Similar Compounds
Curcumin is often compared with other polyphenolic compounds such as resveratrol and quercetin. While all three compounds exhibit antioxidant and anti-inflammatory properties, curcumin is unique due to its ability to modulate multiple signaling pathways and its potential therapeutic effects in a wide range of diseases. Similar compounds include:
Resveratrol: Found in grapes and red wine, known for its cardioprotective effects.
Quercetin: Found in various fruits and vegetables, known for its anti-allergic and anti-inflammatory properties.
Properties
Molecular Formula |
C19H20CuN4Na2O8S |
|---|---|
Molecular Weight |
574.0 g/mol |
IUPAC Name |
disodium;3-amino-4-methoxybenzenesulfonate;copper;3-hydroxyphenolate;4-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C7H9NO4S.C6H7N3O2.C6H6O2.Cu.2Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;7-4-1-2-6(9(10)11)5(8)3-4;7-5-2-1-3-6(8)4-5;;;/h2-4H,8H2,1H3,(H,9,10,11);1-3H,7-8H2;1-4,7-8H;;;/q;;;;2*+1/p-2 |
InChI Key |
HJDUSPQCBUUNBC-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])N.C1=CC(=CC(=C1)[O-])O.C1=CC(=C(C=C1N)N)[N+](=O)[O-].[Na+].[Na+].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


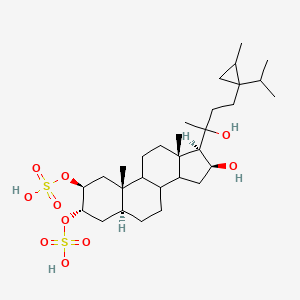
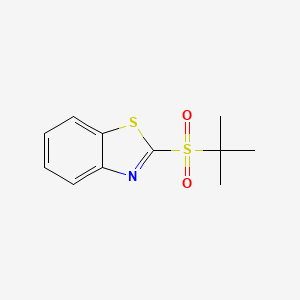
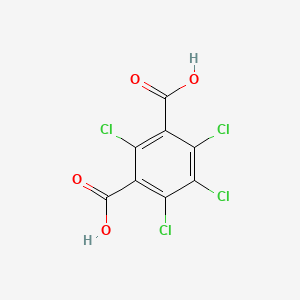
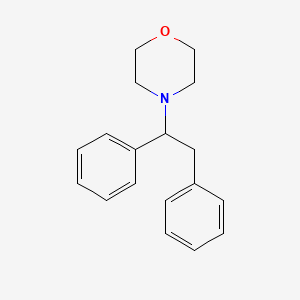


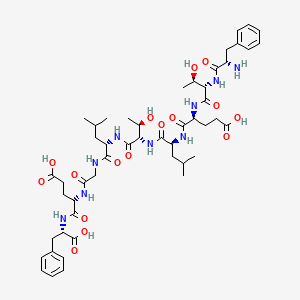
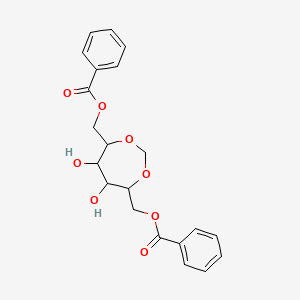


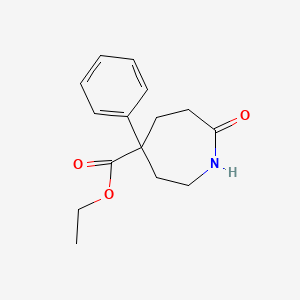
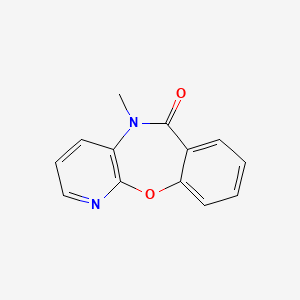
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
